Dronedarone-d6 Hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[2-butyl-3-[4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H/i11D2,21D2,22D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKVCQXJYURSIQ-RADSTHBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)NS(=O)(=O)C)CCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Research of Dronedarone D6 Hydrochloride
Synthetic Methodologies for Dronedarone (B1670951) and Deuterated Analogs
The synthesis of Dronedarone and its isotopically labeled counterparts involves complex multi-step organic reactions. Research has focused on developing efficient, scalable, and cost-effective processes, as well as methods for introducing deuterium (B1214612) at specific molecular sites to study its metabolic profile.
Novel Approaches to Dronedarone Hydrochloride Synthesis
Several innovative synthetic routes for Dronedarone Hydrochloride have been developed to improve yield, reduce costs, and utilize safer reagents. One efficient approach begins with the commercially available 4-nitrophenol. A key step in this process is a tandem-type synthesis involving the cyclization of 2-ethynylphenol (B1266645) and subsequent CO₂ fixation at the 3-position of the benzofuran (B130515) ring, a reaction mediated by potassium carbonate without a transition metal catalyst. koreascience.kr
A concise and scalable total synthesis using a conjugate addition followed by an intramolecular Heck cyclization. researchgate.net
A process utilizing a Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran (B137315) with 4-(3-chloropropoxy) benzoic acid, using Eaton's reagent as a catalyst to avoid hazardous metal halides like AlCl₃. researchgate.net
An improved method based on the Friedel-Crafts reaction between 2-butyl-5-nitrobenzofuran and p-acetoxy benzoyl chloride, followed by hydrolysis to yield a key intermediate. google.com
Strategies for Site-Directed Deuteration of Dronedarone
Site-directed deuteration is a strategic chemical modification where specific hydrogen atoms in a molecule are replaced by their heavier isotope, deuterium. nih.govnus.edu.sg This substitution can alter the pharmacokinetic properties of a drug by leveraging the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational zero-point energy than a carbon-hydrogen (C-H) bond, making it more difficult to break. nih.gov This increased bond strength can slow down metabolic pathways that involve the cleavage of a C-H bond, potentially leading to a longer half-life and reduced formation of certain metabolites. researchgate.net
In the context of Dronedarone, one research goal for deuteration was to mitigate the inactivation of the CYP2J2 enzyme, which is highly expressed in the heart. nus.edu.sg It was discovered that a metabolite of Dronedarone could irreversibly bind to this enzyme, leading to its inactivation. news-medical.net By strategically placing deuterium atoms on the metabolically susceptible benzofuran ring, researchers created an analog named "poyendarone". nih.gov This modification was designed to reduce the reactivity of the resulting metabolite without altering the drug's primary pharmacological effects. nus.edu.sgnews-medical.net
The incorporation of deuterium into pharmaceutical molecules is a critical process in medicinal chemistry. researchgate.net A common and relatively inexpensive source for deuterium is deuterium oxide (D₂O). researchgate.net Catalytic deuteration of olefinic and acetylenic bonds represents a rapid method for introducing deuterium into a molecule. researchgate.net
For Dronedarone analogs, the goal is to selectively replace hydrogen with deuterium at specific positions. In one deuterated analog known as poyendarone, hydrogen atoms at positions 4, 5, and 7 on the benzofuran ring were substituted with deuterium. nih.gov For other analogs, such as Dronedarone-d6 Hydrochloride, the deuterium atoms are located on the propoxy side chain. theclinivex.com The synthesis of these labeled compounds requires using deuterated starting materials or reagents in the synthetic pathway.
This compound is a stable, isotopically labeled version of Dronedarone Hydrochloride. medchemexpress.com In this specific analog, six deuterium atoms are incorporated into the N-(3-(butylamino)propoxy) chain. theclinivex.com The synthesis of this compound involves the use of deuterated precursors during the alkylation step of the synthetic process.
Table 1: Chemical Data for this compound
| Identifier | Value |
|---|---|
| Chemical Name | N-(2-butyl-3-(4-(3-(butylamino)propoxy-1,1,2,2,3,3-d6)benzoyl)benzofuran-5-yl)methanesulfonamide, hydrochloride theclinivex.com |
| CAS Number | 1329809-23-5 simsonpharma.com |
| Molecular Formula | C₃₁H₃₈D₆N₂O₅S·HCl simsonpharma.com |
In addition to Dronedarone-d6, other deuterated analogs have been synthesized for use as internal standards in analytical studies or for metabolic research. simsonpharma.com One such compound is N-Desbutyl this compound, which is a labeled version of a known Dronedarone metabolite and impurity. theclinivex.comresearchgate.net The synthesis of this compound would follow a similar pathway to its non-deuterated counterpart, but with the introduction of a deuterated propoxyamine chain. Other synthesized deuterated analogs include Desbutyl Dronedarone-d4 and -d7 variants. simsonpharma.com
Table 2: Chemical Data for N-Desbutyl this compound
| Identifier | Value |
|---|---|
| Chemical Name | N-(2-butyl-3-(4-(3-(butylamino)propoxy-1,1,2,2,3,3-d6)benzoyl)benzofuran-5-yl)methanesulfonamide, hydrochloride (1:1) theclinivex.com |
| Synonym | Dronedarone EP Impurity A-d6 HCl theclinivex.com |
| Molecular Formula | C₂₇H₃₀D₆N₂O₅S·HCl simsonpharma.com |
Synthesis of this compound
Synthesis of Related Substances and Impurity Reference Standards
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing. conicet.gov.ar The identification, quantification, and control of impurities require the availability of pure reference standards. researchgate.net During the process development of Dronedarone, several process-related substances and potential impurities have been identified and synthesized. conicet.gov.armincyt.gob.ar
Many impurities originate from the starting materials or intermediates used in the synthesis. For example, contaminants in the alkylating agent N-butyl-N-(3-chloropropyl)butan-1-amine, such as N-(3-chloropropyl)butan-1-amine and 3-chloropropan-1-amine, can lead to the formation of related substance impurities in the final product. researchgate.netconicet.gov.ar Known impurities include synthetic intermediates, by-products from specific reaction steps (like the disulfonamide derivative known as impurity B), and metabolites such as debutyldronedarone (B1669980). researchgate.netresearchgate.net
Researchers have developed specific synthetic strategies to prepare these impurities. conicet.gov.arresearchgate.net For instance, a successful synthetic route was established for debutyldronedarone (also known as Dronedarone EP Impurity A) and two other novel impurities, facilitating their use as reference standards for quality control during the manufacturing process. conicet.gov.arresearchgate.net The availability of these standards allows for more accurate monitoring and control of the impurity profile of Dronedarone Hydrochloride. conicet.gov.ar
Compound Name Reference Table
Synthetic Routes for Process-Related Impurities
The control of impurities during the manufacturing of active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug quality and safety. Process-related impurities in the synthesis of dronedarone and its deuterated analogs can arise from starting materials, intermediates, or by-products of the reaction. acs.orgveeprho.com
Several studies have focused on identifying and synthesizing these impurities to use them as reference standards for quality control. nih.govacs.org Common process-related impurities include those arising from the alkylating agent used in the synthesis. For instance, contaminants such as N-(3-Chloropropyl) butan-1-amine and 3-chloropropan-1-amine in the alkylating agent can lead to the formation of debutylated impurities.
Six potential process-related impurities of dronedarone have been identified and characterized using techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). acs.orgresearchgate.net The synthesis of these impurities is crucial for their structural confirmation and for the validation of analytical methods. nih.gov
Table 1: Key Process-Related Impurities of Dronedarone
| Impurity Name | Chemical Name | Source / Reason for Formation |
| Impurity I | 5-amino-3-[4-(3-di-n-butylaminopropoxy)benzoyl]-2-n-butylbenzofuran | Unreacted starting material from the mesylation step. acs.org |
| Impurity II | N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide | By-product from the sulfonylation step. acs.org |
| Impurity III | N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-1-chloromethanesulfonamide | Formed during the mesylation reaction. acs.org |
| Impurity IV | N-{2-propyl-3-[4-(3-dibutylaminopropoxy)benzoyl]benzofuran-5-yl}methanesulfonamide | Arises from the use of 2-n-propyl-5-nitrobenzofuran instead of the n-butyl analog. acs.org |
| Impurity V | N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)formamide | Formation is controlled by keeping the reaction temperature below 55 °C during catalytic hydrogenation. acs.org |
| Impurity VI | (2-butyl-5-((3-(dibutylamino)propyl)amino)benzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone | Formed from the reaction of an amine product with a chloro impurity during catalytic hydrogenation. acs.org |
| Debutyldronedarone | N/A | Can be a process-related impurity derived from debutylated contaminants in the alkylating agent. |
Preparation of Degradation Product Reference Standards
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. nih.gov These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. nih.govijpsdronline.com
In the case of dronedarone, significant degradation has been observed under alkaline (32%) and thermal (28%) conditions, with lesser degradation under oxidative (16%), acidic (12%), and photolytic (8%) conditions. nih.gov The degradation products formed under these conditions need to be identified and synthesized to serve as reference standards. ceon.rs This allows for their accurate quantification in stability samples.
LC-MS is a powerful technique used for the identification and characterization of these degradation products. ceon.rs
Table 2: Dronedarone Degradation Products under Stress Conditions
| Stress Condition | Degradation Products Formed |
| Basic Environment | DP I, DP II, Debutyldronedarone (DBD), DNO ceon.rs |
| Acidic Hydrolysis | Major degradation observed nih.gov |
| Oxidative | Significant degradation observed nih.gov |
| Thermal | Significant degradation observed nih.gov |
| Photolytic | Minor degradation observed nih.gov |
Optimization of Synthetic Processes
The optimization of synthetic processes is aimed at improving yield, purity, and scalability while ensuring the process is cost-effective and environmentally friendly. acs.orgresearchgate.net
Development of Efficient and Scalable Reaction Conditions
Research has focused on developing improved, high-yielding, and efficient processes for the production of dronedarone hydrochloride. acs.org One approach involves a convergent synthesis, where key steps include the construction of the benzofuran skeleton and a carbonylative Suzuki-Miyaura cross-coupling for biaryl ketone formation. researchgate.net Another efficient method features a tandem-type synthesis of 3-carbonylated benzofuran, which involves the cyclization of 2-ethynylphenol followed by CO2 fixation, mediated by potassium carbonate without a transition metal catalyst. koreascience.kriaea.org
Minimization of Unstable Intermediates
A key aspect of optimizing the synthesis of dronedarone is to avoid the isolation of unstable intermediates. acs.orgresearchgate.net This can be achieved by "telescoping" steps, where consecutive reactions are performed in a single pot without isolating the intermediate products. acs.org This strategy minimizes the turnaround time of the batch cycle and increases throughput. acs.orgresearchgate.net For example, a one-pot synthesis can be employed for the Friedel-Crafts acylation and subsequent hydrolysis steps. acs.org Similarly, after catalytic reduction, the resulting amine can be used directly in the next mesylation step without isolation. koreascience.kr
The degradation of certain intermediates during workup and distillation can lead to the formation of multiple impurities. acs.org By carefully designing reaction conditions and workup procedures, the formation of these unstable intermediates and their subsequent degradation can be minimized. acs.orgresearchgate.net
Advanced Analytical Research and Characterization of Dronedarone D6 Hydrochloride
Development and Validation of High-Resolution Chromatographic Methods for Research Applications
High-resolution chromatographic techniques are fundamental for the analysis of Dronedarone-d6 Hydrochloride, ensuring its purity and accurate quantification. These methods are primarily adapted from the well-established techniques used for the analysis of Dronedarone (B1670951) Hydrochloride.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Methodologies
RP-HPLC methods are widely developed for the analysis of dronedarone and its related substances, and these methodologies are directly applicable to its deuterated analog. These methods are valued for their robustness and ability to resolve the target compound from impurities and degradation products.
A common approach involves using a C8 or C18 stationary phase. For instance, a stability-indicating HPLC method for dronedarone utilized a C8 column. scirp.orgresearchgate.net Another validated assay employed a Waters Symmetry C8 column (100 x 4.6 mm, 5 µm) with an isocratic mobile phase. nih.gov The mobile phase in these methods typically consists of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile (B52724). scirp.orgsaspublishers.com In one method, the mobile phase was a mixture of a buffer (50 mM KH2PO4 + 1 mL triethylamine (B128534), pH adjusted to 2.5 with orthophosphoric acid) and methanol in a 40:60 v/v ratio, with a flow rate of 1.0 mL/min. nih.gov Detection is consistently achieved using a UV detector, with the maximum absorbance for dronedarone observed at wavelengths around 288 nm to 290 nm. scirp.orgnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Waters Symmetry C8 (100 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Buffer:Methanol (40:60 v/v) [Buffer: 50 mM KH2PO4 + 1 mL triethylamine in 1L water, pH 2.5] | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 290 nm | nih.gov |
| Column | Agilent Zorbax RX C8 (150 × 4.6 mm, 5 μm) | scirp.org |
| Mobile Phase | A: 0.01 M KH2PO4 + 0.01 M Tetra n-butyl ammonium (B1175870) hydrogen sulfate, pH 3.2; B: Acetonitrile (Gradient) | scirp.org |
| Flow Rate | 1.5 mL/min | scirp.org |
| Detection | UV at 220 nm | scirp.org |
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. ceon.rsresearchgate.net These methods are particularly effective for complex analyses, such as separating a parent drug from numerous degradation products. scilit.com For the analysis of dronedarone and, by extension, this compound, UPLC is often coupled with mass spectrometry for enhanced sensitivity and specificity.
A UPLC method established to study dronedarone metabolism utilized a Waters ACQUITY UPLC HSS T3 column (2.1 mm × 50 mm, 1.8 µm). nih.gov The mobile phase consisted of a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). nih.gov Another study employed a Waters Acquity UPLC BEH C18 column (2.1 mm i.d. × 100 mm length, 1.7 μm particle size) for metabolite quantification. nih.gov The higher efficiency of UPLC columns allows for rapid elution, with retention times for dronedarone and its deuterated internal standard being as short as 0.95 minutes. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| System | Waters ACQUITY UPLC System | nih.gov |
| Column | ACQUITY UPLC HSS T3 (2.1 mm × 50 mm, 1.8 µm) | nih.gov |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile (Gradient) | nih.gov |
| Column Temperature | 40 °C | nih.gov |
| System | Acquity UPLC System I-Class | nih.gov |
| Column | Waters Acquity UPLC BEH C18 (2.1 mm i.d. × 100 mm, 1.7 µm) | nih.gov |
Chromatographic Separation of this compound from Related Compounds and Degradation Products
A key requirement for any analytical method is its ability to separate the analyte of interest from structurally similar compounds, including process-related impurities and degradation products. Stability-indicating methods developed for dronedarone demonstrate effective separation from products formed under stress conditions such as acid hydrolysis, oxidation, and photolysis. scirp.orgresearchgate.net
In developed HPLC methods, the resolution between dronedarone and its known process-related impurities has been shown to be greater than 2.0, indicating a high degree of separation. scirp.orgresearchgate.net Forced degradation studies on dronedarone show significant degradation under acidic and oxidative stress. scirp.org The chromatographic methods are capable of resolving the main peak from various degradation products, ensuring the accuracy of the quantification. nih.gov Given the identical chromatographic behavior, these separation capabilities are directly transferable to this compound, allowing it to be resolved from any potential deuterated impurities or degradants.
Mass Spectrometry Applications in Chemical and Biochemical Research
Mass spectrometry (MS) is an indispensable tool for the characterization and quantification of this compound, providing high sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification
LC-MS is the cornerstone technique for quantitative bioanalysis involving this compound. In these applications, Dronedarone-d6 HCl is typically used as the internal standard for the accurate measurement of dronedarone and its active metabolite, N-desbutyl-dronedarone, in biological samples like plasma. nih.govscilit.com
The use of an internal standard like Dronedarone-d6 is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis. LC-MS analysis has been used to detect potential impurities of Dronedarone Hydrochloride during its process development. The technique is sensitive enough to quantify low concentrations of the analyte, with validated methods demonstrating lower limits of quantification (LLOQ) in the low ng/mL range. nih.gov
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)
For the highest level of sensitivity and specificity, UPLC is coupled with tandem mass spectrometry (UPLC-MS/MS). This technique utilizes electrospray ionization (ESI) to generate charged ions from the eluting compounds, which are then detected by the mass spectrometer. The analysis is typically performed in the positive ion mode (ESI+). nih.gov
In a method developed for the analysis of dronedarone and its metabolite in cell cultures, Dronedarone-d6 was used as the internal standard. nih.gov The mass analysis was conducted using single ion recording (SIR) of the protonated molecules [M+H]+. The specific mass-to-charge ratios (m/z) monitored were:
Dronedarone: m/z 557.26
N-desbutyl-dronedarone: m/z 501.23
Dronedarone-d6 (Internal Standard): m/z 563.29 nih.gov
Multi-Stage Mass Spectrometry (MSn) and Time-of-Flight Mass Spectrometry (MS/TOF) for Structural Elucidation
Multi-stage mass spectrometry (MSn) and Time-of-Flight Mass Spectrometry (MS/TOF) are powerful analytical techniques used to elucidate the structure of chemical compounds. In the context of dronedarone and its derivatives, these methods are instrumental in identifying and characterizing the molecule and its degradation products.
Studies have utilized LC-MS/TOF and MSn to establish the fragmentation pathway of dronedarone. nih.gov This involves subjecting the molecule to forced degradation under various stress conditions as per ICH guidelines, such as hydrolysis, oxidation, and photolysis. nih.gov The resulting degradation products are then separated using liquid chromatography and analyzed by mass spectrometry. The accurate mass measurements provided by TOF-MS, combined with the fragmentation patterns from MSn, allow for the precise identification of the chemical structures of these products. nih.gov This information is crucial for understanding the stability of the drug and for developing stable pharmaceutical formulations.
While specific MSn and MS (B15284909)/TOF studies focusing exclusively on this compound are not extensively detailed in the public domain, the principles applied to the non-deuterated form are directly applicable. The known mass shift due to the six deuterium (B1214612) atoms would be a key marker in identifying fragments containing the deuterated portion of the molecule. The fragmentation pathway of dronedarone itself has been established, which serves as a foundational reference for the analysis of its deuterated analogue. nih.gov
Application of this compound as an Internal Standard in Bioanalytical Methods
This compound is widely intended for use as an internal standard in the quantification of dronedarone in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comkklmed.comcaymanchem.comcnreagent.com The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis due to its ability to compensate for variations in sample preparation and instrument response.
Key Attributes for an Internal Standard:
Chemical Similarity: this compound is chemically identical to dronedarone, except for the isotopic substitution. This ensures that it behaves similarly during extraction, chromatography, and ionization.
Mass Difference: The six-dalton mass difference allows for easy differentiation between the analyte (dronedarone) and the internal standard (dronedarone-d6) by the mass spectrometer, without causing isotopic overlap. caymanchem.com
Co-elution: In chromatographic methods, dronedarone-d6 co-elutes with dronedarone, which is a critical requirement for an ideal internal standard.
Bioanalytical methods using LC-MS/MS have been developed for the simultaneous determination of dronedarone and its metabolites in human plasma. nih.gov In such assays, this compound would be added to the plasma sample at a known concentration at the beginning of the sample preparation process. By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, a precise and accurate quantification of dronedarone in the original sample can be achieved. caymanchem.com This approach is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. nih.gov
| Parameter | Description | Reference |
| Application | Internal standard for quantification of dronedarone | caymanchem.comkklmed.comcaymanchem.comcnreagent.com |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | caymanchem.comcaymanchem.com |
| Key Advantage | Improves precision and accuracy by correcting for matrix effects and variability in sample processing. | |
| Purity | Typically available with high deuterium incorporation (≥99%) and chemical purity (≥95%). | caymanchem.com |
Spectroscopic Characterization Techniques for Research Purposes
Spectroscopic techniques are fundamental for the characterization of pharmaceutical compounds. Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique information about the molecular structure and properties of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. ¹H NMR, in particular, provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and their number.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Analytical Detection
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds containing chromophores (light-absorbing functional groups). Dronedarone hydrochloride possesses a benzofuran (B130515) ring system and a benzoyl group, which are strong chromophores, making it amenable to UV-Vis detection.
The UV spectrum of dronedarone hydrochloride in various solvents, such as chloroform (B151607) and methanol, shows a characteristic maximum absorption wavelength (λmax). ijcrcps.comijpsdronline.com Studies have reported the λmax of dronedarone hydrochloride to be around 288-290 nm. ijcrcps.comijpsdronline.commdpi.com This property is exploited in the development of UV spectrophotometric methods for the quantification of dronedarone in bulk drug and pharmaceutical formulations. ijcrcps.comresearchgate.net These methods are often validated according to ICH guidelines for linearity, accuracy, precision, and sensitivity. ijcrcps.comwjpsonline.com
The UV-Vis spectrum of this compound is expected to be virtually identical to that of the non-deuterated compound. This is because the electronic transitions that give rise to UV absorption are primarily associated with the π-electron systems of the aromatic rings and the carbonyl group, which are unaffected by the isotopic substitution in the aliphatic propoxy chain. Therefore, the established UV-Vis detection methods for dronedarone can be directly applied to its deuterated analogue for concentration determination, provided a reference standard of known concentration is available.
| Technique | Application for this compound | Key Findings/Expectations | References |
| FTIR | Identification of functional groups and confirmation of deuteration. | Presence of C-D stretching/bending vibrations at lower frequencies compared to C-H vibrations. | reading.ac.ukdntb.gov.uaresearchgate.net |
| ¹H NMR | Structural confirmation and verification of deuteration site. | Absence or significant reduction of proton signals corresponding to the deuterated positions in the propoxy chain. | wiley.comblogspot.com |
| UV-Vis | Quantitative analysis and detection in analytical methods. | λmax expected to be identical to non-deuterated dronedarone (approx. 288-290 nm). | ijcrcps.comijpsdronline.commdpi.com |
Research on Metabolic Pathways and Enzyme System Interactions of Dronedarone and Deuterated Analogs
In Vitro Metabolic Studies in Experimental Models
To investigate the metabolic fate of dronedarone (B1670951), researchers utilize in vitro hepatic systems that replicate the metabolic environment of the human liver.
In vitro studies using human liver microsomes (HLMs) and cryopreserved human hepatocytes are considered standard models for assessing drug metabolism. nih.govsrce.hrthermofisher.com These systems contain the essential cytochrome P450 (CYP) enzymes and other phase I and phase II enzymes responsible for breaking down drugs. thermofisher.com
When dronedarone is introduced into these models, it undergoes extensive metabolism. nih.gov Studies in human hepatocytes show that over 80% of the drug is metabolized within six hours of incubation. nih.gov The primary metabolic routes identified are N-debutylation (the removal of a butyl group) and subsequent oxidation. nih.govnih.govdrugs.com The process is so significant that it is considered a first-pass metabolism effect, which substantially reduces the drug's initial bioavailability. nih.govfrontiersin.org The use of cryopreserved hepatocytes is particularly valuable as they provide a more complete metabolic picture, containing a broader range of enzymes and cofactors compared to microsomes. srce.hrthermofisher.com
The biotransformation of dronedarone results in several metabolites. The main circulating active metabolite is N-debutyl-dronedarone (also known as SR35021), which is formed through N-debutylation. nih.govnih.govdrugs.comwiley.com This metabolite itself is pharmacologically active, though it is 3 to 10 times less potent than the parent drug, dronedarone. nih.govdrugs.com
Further metabolism of N-debutyl-dronedarone occurs via monoamine oxidase (MAO), leading to the formation of an inactive propanoic acid metabolite through oxidative deamination. nih.govdrugs.comwiley.com Another pathway involves O-dealkylation of dronedarone, which produces phenol-dronedarone. nih.govwiley.comdrugbank.com This phenol (B47542) metabolite is then extensively glucuronidated, a phase II conjugation reaction. nih.gov
Interactive Table: Key Metabolites of Dronedarone
| Metabolite Name | Precursor | Formation Pathway | Key Enzymes Involved |
|---|---|---|---|
| N-debutyl-dronedarone (SR35021) | Dronedarone | N-debutylation | CYP3A4, CYP2D6 nih.govdrugbank.comnih.gov |
| Propanoic acid-dronedarone | N-debutyl-dronedarone | Oxidative deamination | Monoamine Oxidase (MAO) nih.govdrugs.comwiley.com |
| Phenol-dronedarone | Dronedarone | O-dealkylation | CYP enzymes nih.govwiley.comdrugbank.com |
Elucidation of Dronedarone Metabolic Pathways in Hepatic Models (e.g., Human Liver Microsomes, Cryopreserved Hepatocytes)
Studies on Other Enzyme Systems
Research into the metabolic fate of dronedarone has extended beyond the primary cytochrome P450 system to include other key enzyme families. These investigations help to create a comprehensive profile of how the compound is processed in the body.
Monoamine Oxidase (MAO) Involvement (e.g., MAO-A)
While cytochrome P450 enzymes, particularly CYP3A4, are responsible for the initial major metabolic steps of dronedarone, such as N-debutylation, monoamine oxidase (MAO) enzymes also play a role in its subsequent biotransformation. wiley.comnih.gov Specifically, MAO is involved in the metabolism of dronedarone's main active metabolite, N-debutyl dronedarone (SR35021). wiley.comeuropa.eu This active metabolite undergoes oxidative deamination mediated by MAO to form the inactive propanoic acid metabolite (SR95014). wiley.comnih.gov In vitro studies using recombinant MAO have confirmed its contribution to the metabolic pathway of dronedarone's active metabolite. nih.goveuropa.eu
Flavin Monooxygenases (FMO) and UDP-Glucuronosyltransferases (UGT)
To gain a complete understanding of dronedarone's metabolism, the involvement of other phase I and phase II enzyme systems has been explored. nih.gov Studies have utilized recombinant flavin monooxygenases (FMOs) and UDP-glucuronosyltransferases (UGTs) to assess their potential contribution. nih.govscispace.com FMOs are a family of enzymes that, like CYPs, can oxidize a wide range of compounds. hilarispublisher.com UGTs are crucial phase II enzymes that conjugate molecules with glucuronic acid to facilitate their excretion. optibrium.com In vitro investigations using human liver microsomes and specific recombinant enzymes were conducted to determine the roles of these pathways. nih.gov While these enzyme systems are known to be involved in the metabolism of many drugs, studies indicate that for dronedarone, the metabolic clearance is overwhelmingly dominated by the CYP450 system. nih.gov For instance, the pan-P450 inhibitor 1-aminobenzotriazole (B112013) was found to almost completely inhibit dronedarone's metabolism in human hepatocytes. nih.gov
Table 1: Summary of Non-CYP450 Enzyme Involvement in Dronedarone Metabolism
| Enzyme System | Role in Dronedarone Metabolism | Substrate | Outcome of Interaction | Supporting Evidence |
|---|---|---|---|---|
| Monoamine Oxidase (MAO) | Contributes to the metabolism of the main active metabolite. wiley.comeuropa.eu | N-debutyl dronedarone (active metabolite). wiley.com | Formation of an inactive propanoic acid metabolite. wiley.comnih.gov | In vitro studies with recombinant MAO. nih.gov |
| Flavin Monooxygenases (FMO) | Investigated for potential role in oxidative metabolism. nih.gov | Dronedarone | No significant metabolic contribution identified compared to CYP450. nih.govhilarispublisher.com | In vitro studies with recombinant FMOs. nih.gov |
| UDP-Glucuronosyltransferases (UGT) | Investigated for potential role in phase II conjugation. nih.gov | Dronedarone | In vitro glucuronidation was not detected as a significant pathway. pmda.go.jp | In vitro studies with recombinant UGTs. nih.gov |
Pharmacokinetic Research Applications of Deuterated Dronedarone-d6 Hydrochloride
The stable isotope-labeled analog, this compound, serves as a critical tool in pharmacokinetic research. chemsrc.com Incorporating deuterium (B1214612), a heavy isotope of hydrogen, into a drug molecule allows it to be used as a tracer for quantification and metabolic pathway elucidation without altering its fundamental chemical properties. chemsrc.com
Tracing Dronedarone Metabolism in Preclinical Animal Models (e.g., rats)
This compound has been effectively used as an internal standard and marker to track the metabolism of dronedarone in preclinical animal models, such as rats. In these studies, a sensitive and selective high-performance liquid chromatographic (HPLC) method was developed to determine dronedarone concentrations in rat plasma. nih.govresearchgate.net By co-administering or using the deuterated standard during sample analysis, researchers can accurately quantify the parent drug and its metabolites from small biological samples. researchgate.net This application is crucial for constructing a detailed pharmacokinetic profile, including absorption, distribution, and elimination characteristics of dronedarone in a living system. nih.govresearcher.life
Investigating Kinetic Isotope Effects (KIE) on Metabolic Stability
Deuteration of a drug molecule at a metabolic "hot-spot" can sometimes slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE). wiley.com This occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. justia.com
Research into the KIE for deuterated dronedarone has yielded nuanced results:
Table 2: Research Findings on Kinetic Isotope Effect (KIE) and Metabolic Stability of Deuterated Dronedarone
| Study Focus | Deuterated Analog(s) | Experimental System | Key Findings | Reference |
|---|---|---|---|---|
| Overall Metabolic Stability | Family of specifically deuterated dronedarone derivatives. | In vitro incubation with human hepatocytes. | Metabolic stability and clearance were not sensitive to deuterium substitution, irrespective of the label's position. No significant KIE on overall clearance was observed. | wiley.comnih.gov |
| Site-Specific Enzyme Interaction | Poyendarone (deuterated at positions 4, 6, and 7 of the benzofuran (B130515) ring). | In vitro with recombinant CYP enzymes; canine models. | Metabolic half-life was comparable to dronedarone, but deuteration prevented the inactivation of the CYP2J2 enzyme, mitigating a specific adverse interaction. | justia.comnih.govresearchgate.net |
Preclinical Pharmacological and Mechanistic Research of Dronedarone and Deuterated Analogs
Electrophysiological Characterization in Experimental Models
Dronedarone (B1670951) exhibits complex electrophysiological effects, acting on multiple cardiac ion channels and receptors, which collectively contribute to its antiarrhythmic properties. ahajournals.org
Modulation of Cardiac Ion Currents (e.g., Potassium, Sodium, L-type Calcium Currents) in In Vitro Systems and Animal Models
Dronedarone is recognized as a multichannel blocker, influencing a variety of ion currents crucial for the cardiac action potential. ahajournals.orgdrugbank.com In vitro studies have demonstrated that dronedarone potently inhibits several potassium (K+) currents, including the rapidly activating delayed-rectifier current (IKr), the slowly activating delayed-rectifier current (IKs), the ultra-rapidly activating delayed rectifier potassium current (IKur), the inward rectifier potassium current (IK1), and the acetylcholine-activated potassium current (IK-ACh). ahajournals.orgdovepress.com The inhibition of these potassium currents contributes to the prolongation of the cardiac action potential and refractory periods. europa.eu
Furthermore, dronedarone blocks sodium (Na+) currents in a concentration- and frequency-dependent manner, a characteristic of Class Ib antiarrhythmic agents. drugbank.comresearchgate.net This action leads to a decrease in the maximum upstroke velocity (Vmax) of the action potential. ahajournals.orgahajournals.org The compound also inhibits L-type calcium (Ca2+) currents, which aligns with Class IV antiarrhythmic activity. nih.govdrugbank.com Patch-clamp experiments in dog ventricular myocytes revealed a significant reduction in the L-type calcium current upon application of dronedarone. nih.gov
The inhibitory concentrations (IC50) for various ion channels highlight the compound's broad-spectrum activity. For instance, in guinea pig atrial cells, the IC50 value for the inhibition of IK(Ach) was approximately 0.01 μM.
Table 1: Effects of Dronedarone on Cardiac Ion Currents
| Ion Current | Effect | Model System | Reference |
|---|---|---|---|
| Potassium Currents (IKr, IKs, IKur, IK1, IK-ACh) | Inhibition | In Vitro (guinea pig atrial cells, human atrial myocytes) | ahajournals.orgdovepress.com |
| Sodium Current (INa) | Inhibition (Concentration and frequency-dependent) | In Vitro (human atrial myocytes) | drugbank.comresearchgate.net |
| L-type Calcium Current (ICa-L) | Inhibition | In Vitro (dog ventricular myocytes) | nih.govdrugbank.com |
Anti-adrenergic Effects in Preclinical Cardiovascular Models (e.g., β-adrenergic receptors)
Dronedarone exhibits anti-adrenergic properties by acting as an antagonist at both α- and β-adrenoceptors. nih.govnih.gov This constitutes a Class II antiarrhythmic effect. Preclinical studies in conscious dogs with healed myocardial infarction showed that dronedarone's antiadrenergic actions were comparable to those of amiodarone, reducing exercise-induced tachycardia. nih.gov The mechanism involves noncompetitive binding to β-adrenergic receptors and subsequent inhibition of agonist-induced increases in adenylate cyclase activity. ahajournals.org This leads to a reduction in the physiological responses to adrenergic stimulation, such as isoproterenol-induced tachycardia. europa.eu
Effects on Action Potential Duration (APD) and Effective Refractory Period (ERP) in Isolated Tissues and Animal Hearts
A hallmark of dronedarone's electrophysiological profile is its ability to prolong the action potential duration (APD) and the effective refractory period (ERP). ahajournals.org In a study using isolated rabbit atrial muscle, four-week oral treatment with dronedarone significantly increased both APD90 and ERP. nih.gov Similarly, in rabbit hearts, chronic oral administration of dronedarone led to a dose-dependent lengthening of ventricular APD50 and APD90 by 20% to 49%. ahajournals.org The prolongation of the ERP is highly correlated with the increase in APD. ahajournals.org These effects are crucial for suppressing reentry mechanisms that underlie many cardiac arrhythmias. dovepress.com However, the effects can vary depending on the duration of administration and the animal model used. For instance, acute superfusion of dronedarone has been shown to decrease APD90 and ERP in some preparations. nih.gov
Table 2: Preclinical Effects of Dronedarone on APD and ERP
| Parameter | Effect | Animal Model | Key Findings | Reference |
|---|---|---|---|---|
| Action Potential Duration (APD) | Increased with chronic treatment | Rabbit | Dose-dependent prolongation of ventricular APD50 and APD90. ahajournals.org | ahajournals.org |
| Effective Refractory Period (ERP) | Increased with chronic treatment | Rabbit | Significantly increased in atrial muscle. nih.gov | nih.gov |
| APD and ERP | Decreased with acute superfusion | Rabbit | Decrease in APD90 and ERP in atrial muscle. nih.gov | nih.gov |
Investigation of Molecular Targets and Signaling Pathways
Beyond its direct effects on ion channels, research has delved into the molecular targets of dronedarone, revealing its interaction with key signaling pathways implicated in both cardiovascular disease and cancer.
SRC Kinase Inhibition and Downstream Signaling Pathways (e.g., SRC/AKT1) in Cancer Research Models
Recent studies have identified Dronedarone hydrochloride as an inhibitor of SRC kinase. nih.govresearchgate.net In the context of gastric cancer research, dronedarone was found to suppress the growth of cancer cells by blocking the SRC/AKT1 signaling pathway. nih.gov Molecular docking, pull-down assays, and cellular thermal shift assays confirmed the binding of dronedarone to the SRC protein. nih.govresearchgate.net In vivo studies using patient-derived xenograft (PDX) models of gastric cancer demonstrated that dronedarone's anti-tumor effects were comparable to those of dasatinib, a known SRC inhibitor. nih.govresearchgate.net Further research has also shown that dronedarone can inhibit the proliferation of esophageal squamous cell carcinoma by targeting the CDK4/CDK6-RB1 axis. ecancer.org
Interactions with Muscarinic Acetylcholine (B1216132) Receptors (mAChR)
Dronedarone modulates M1 and M3 muscarinic acetylcholine receptors in a complex and discriminating manner. nih.govkarger.com It acts as an allosteric modulator, with effects that are dependent on the specific agonist and receptor subtype. nih.gov For example, at the M3 receptor, dronedarone markedly enhances the response to pilocarpine (B147212) but not to acetylcholine. nih.govkarger.com Conversely, at the M1 subtype, it is strongly inhibitory towards both pilocarpine and acetylcholine. nih.govkarger.com Dronedarone's interaction with mAChRs is also evident in its potent blockade of the acetylcholine-activated potassium current (IK(ACh)) in sinoatrial node cells, with an IC50 of 63.4 nM. nih.gov This action could contribute to its antiarrhythmic effects, particularly in arrhythmias with a vagal component. dovepress.com
Modulation of Cytochrome P450 Enzymes as Pharmacological Mechanisms (e.g., CYP2J2 inactivation and its mitigation by deuteration)
Dronedarone's interaction with cytochrome P450 enzymes, particularly CYP2J2, is a critical aspect of its pharmacological profile. Research has demonstrated that dronedarone is a potent, time-, and concentration-dependent mechanism-based inactivator of CYP2J2, a prominent cardiac P450 enzyme. uni.lunih.govnus.edu.sg This irreversible inactivation is significant because CYP2J2 plays a cardioprotective role by metabolizing arachidonic acid (AA) to beneficial epoxyeicosatrienoic acids (EETs). nih.goveurekalert.org The inactivation of CYP2J2 by dronedarone disrupts this pathway, leading to the depletion of EETs, which has been linked to cardiac mitochondrial toxicity. nih.govnih.gov
The mechanism of inactivation involves the metabolic bioactivation of dronedarone by CYP2J2 itself. uni.lu This process forms a reactive quinone-oxime metabolite that covalently binds to the enzyme, leading to its irreversible inactivation. uni.lunih.govjustia.com This is distinct from some other enzyme interactions and does not result from the formation of a metabolite-intermediate (MI) complex. uni.lu The inactivation kinetics have been quantified, revealing a high affinity for the enzyme. nih.govresearchgate.net
To address this off-target effect, a site-directed deuterated analog of dronedarone, known as poyendarone, was synthesized. nih.goveurekalert.org Deuteration involves replacing specific hydrogen atoms on the benzofuran (B130515) ring of the dronedarone molecule with deuterium (B1214612) atoms. nih.govjustia.com This substitution increases the energy required for the carbon-deuterium bond cleavage, a key step in the formation of the reactive metabolite. justia.com As a result, poyendarone was shown to neither inactivate CYP2J2 nor disrupt the AA-EET metabolic pathway. nih.govnih.gov This strategic deuteration successfully mitigates the mechanism-based inactivation of CYP2J2 while aiming to preserve the primary anti-arrhythmic pharmacology of the parent compound. nih.govjustia.com
Table 1: Comparative Effects on CYP2J2 Activity
| Compound | Effect on CYP2J2 | Mechanism | Impact on AA-EET Pathway |
|---|---|---|---|
| Dronedarone | Potent, irreversible inactivation uni.lunih.gov | Mechanism-based inactivation via reactive quinone-oxime metabolite uni.lujustia.com | Disrupts pathway, depletes EETs nih.govnih.gov |
| Poyendarone (Dronedarone-d6) | Does not inactivate CYP2J2 nih.govnih.gov | Deuteration prevents formation of the reactive metabolite justia.com | Preserves pathway and EET levels nih.govresearchgate.net |
Comparative Pharmacological Studies of Deuterated Dronedarone (e.g., Poyendarone)
Preclinical studies in canine models of atrial fibrillation (AF) have been crucial for comparing the anti-arrhythmic efficacy of poyendarone and dronedarone. In a canine model of persistent AF, both poyendarone and dronedarone demonstrated similar efficacy, each successfully terminating persistent AF in 50% of the animals tested (2 out of 4 dogs in each group). researchgate.netbohrium.com This suggests that the deuteration of dronedarone to create poyendarone preserves its principal anti-atrial fibrillatory effects in a chronic AF setting. nih.goveurekalert.org
In a different canine model designed to simulate paroxysmal AF, poyendarone showed potentially more potent anti-arrhythmic action. nih.govresearchgate.net While both drugs were administered cumulatively, poyendarone was observed to shorten the duration of burst pacing-induced AF. nih.govresearchgate.net In contrast, a similar abbreviation of AF duration was not seen with dronedarone in this model. nih.govresearchgate.net These findings indicate that poyendarone not only retains but may, in some arrhythmic contexts, offer an enhanced anti-arrhythmic profile compared to its non-deuterated counterpart. nih.gov
However, subtle but significant differences have been identified. Poyendarone exhibits a higher degree of atrial selectivity in its action. It prolongs the atrial effective refractory period (AERP) more than the ventricular effective refractory period. researchgate.netnih.gov While the AERP prolongation at certain pacing cycle lengths was comparable to dronedarone, at faster rates, poyendarone tended to have a greater effect, suggesting a potentially greater inhibitory action on the slow delayed rectifier potassium current (IKs). nih.govresearchgate.net Conversely, unlike dronedarone, poyendarone did not appear to significantly inhibit the rapid delayed rectifier potassium current (IKr), a key factor in ventricular repolarization. nih.gov Furthermore, poyendarone demonstrated reduced β-adrenoceptor blocking activity compared to dronedarone. nih.gov
Table 2: Comparative Electropharmacological Effects in Canine Models
| Parameter | Dronedarone | Poyendarone (Dronedarone-d6) | Reference |
|---|---|---|---|
| Atrial Fibrillation Termination (Persistent Model) | Terminated AF in 2 of 4 animals | Terminated AF in 2 of 4 animals | researchgate.netbohrium.com |
| Atrial Fibrillation Duration (Paroxysmal Model) | No abbreviation observed | Shortened duration | nih.govresearchgate.net |
| Atrial Effective Refractory Period (AERP) | Prolonged | Prolonged, with higher atrial selectivity | nih.govnih.gov |
| INa Inhibition (Sodium Current) | Frequency-dependent IACT prolongation | Similar frequency-dependent IACT prolongation | nih.gov |
| IKr Inhibition (Rapid K+ Current) | Implied inhibition | Failed to inhibit IKr | nih.gov |
| β-adrenoceptor Blocking Activity | Present | Reduced | nih.gov |
A key advantage of poyendarone highlighted in preclinical research is its reduced proarrhythmic risk compared to dronedarone. nih.gov The primary mechanism for this improved safety profile is directly linked to the preservation of CYP2J2 enzyme function. nih.goveurekalert.org Dronedarone's inactivation of CYP2J2 and subsequent disruption of the cardioprotective AA-EET pathway leads to an exacerbation of beat-to-beat (BTB) variability of repolarization in cardiomyocytes, which is a known proarrhythmic phenotype. nih.govnih.gov In contrast, poyendarone, by avoiding CYP2J2 inactivation, yields significantly lower BTB variability. nih.goveurekalert.org
Studies in canine models have provided in vivo evidence for this reduced risk. A highly sensitive and specific marker for drug-induced proarrhythmia, the short-term variability of the QT interval (STVQT), was assessed. nih.gov Dronedarone administration led to a significant increase in STVQT, intermittently elevating it above the critical threshold of 5 ms (B15284909), which is associated with the onset of early afterdepolarizations. nih.gov Poyendarone, however, did not elevate STVQT to this critical level. nih.gov Furthermore, while both drugs tended to prolong the corrected QT interval (QTcF), the effect was less pronounced with poyendarone. nih.govbohrium.com The peak increase in QTcF for dronedarone was +16 ± 11 ms, compared to +7 ± 5 ms for poyendarone. nih.govbohrium.com These findings strongly suggest that by preventing CYP2J2 inactivation, the site-directed deuteration in poyendarone mitigates the torsadogenic potential associated with dronedarone. nih.govbohrium.com
Research on Impurity Profiling and Degradation Pathways of Dronedarone Hydrochloride
Identification and Characterization of Potential Impurities
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the quality, safety, and efficacy of the final product. For Dronedarone (B1670951) Hydrochloride, a benzofuran (B130515) derivative used as an antiarrhythmic agent, several studies have focused on identifying and characterizing process-related and degradation-related impurities. These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the drug substance itself. conicet.gov.arresearchgate.net
Process-Related Impurities Characterization
During the synthesis of Dronedarone Hydrochloride, a number of process-related impurities can be formed. Comprehensive analysis of laboratory and validation batches has led to the detection and characterization of several such impurities. acs.orgacs.orgacs.org Analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are instrumental in their detection. acs.orgacs.orgresearchgate.net The structural elucidation of these impurities is typically achieved through a combination of spectroscopic methods including mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and DEPT). acs.orgacs.org
Six potential process-related impurities were identified in one study, with their presence in laboratory batches ranging from 0.02% to 0.15%. acs.orgacs.org These impurities were synthesized and their structures confirmed. acs.orgacs.org Another study identified eleven potential process-related impurities. scirp.org The formation of some impurities is linked to contaminants in the starting materials or reagents. For instance, the presence of debutylated impurities in the alkylating agent can lead to the formation of corresponding debutylated Dronedarone-related substances. conicet.gov.arresearchgate.net
Below is a table summarizing some of the identified process-related impurities of Dronedarone.
| Impurity Name | Molecular Formula | Molecular Weight | Retention Time (min) |
| Impurity I (5-amino-3-[4-(3-di-n-butylaminopropoxy)benzoyl]-2-n-butylbenzofuran) | C31H46N2O2 | 478.71 | 5.408 |
| Impurity II (N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide) | C32H46N2O7S2 | 634.84 | 33.738 |
| Impurity III (N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-1-chloromethanesulfonamide) | C32H45ClN2O5S | 621.29 | 34.657 |
| Impurity IV (N-{2-propyl-3-[4-(3-dibutylaminopropoxy)benzoyl]benzofuran-5-yl}methanesulfonamide) | C30H42N2O5S | 542.73 | 20.553 |
| Impurity V (N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)formamide) | C32H44N2O4 | 520.70 | 22.157 |
| Impurity VI ((2-butyl-5-((3-(dibutylamino)propyl)amino)benzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone) | C42H68N4O3 | 677.02 | 13.159 |
Table based on data from Mahender M, et al. (2014) acs.org
Isolation and Structural Elucidation of Novel Impurities
Research has also focused on the isolation and structural elucidation of previously unknown or "novel" impurities of Dronedarone. The process involves detecting these impurities, often by LC-MS analysis during process development, followed by their synthesis to obtain reference standards. conicet.gov.arnih.gov These reference standards are crucial for method validation and for ensuring the quality of the API by allowing for accurate quantification of the impurities. conicet.gov.ar
In one instance, two novel impurities, along with the known metabolite debutyldronedarone (B1669980), were detected. conicet.gov.arresearchgate.netnih.gov The structures of these new impurities were postulated based on the synthetic route and the potential for side reactions involving impurities in the starting materials. conicet.gov.arresearchgate.net Subsequent synthesis and characterization using spectroscopic techniques confirmed their structures. conicet.gov.ar One study successfully synthesized and characterized six potential impurities that were detected during the impurity profiling of Dronedarone. acs.org
Forced Degradation Studies of Dronedarone Hydrochloride
Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. scirp.orgnih.govderpharmachemica.com These studies involve subjecting the drug to various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, such as hydrolysis, oxidation, and photolysis. scirp.orgnih.govresearchgate.net
Dronedarone has been found to be susceptible to degradation under certain stress conditions, particularly acidic and alkaline hydrolysis, as well as oxidative conditions. scirp.orgnih.govoup.com In contrast, it has shown stability under neutral, thermal, and photolytic stress in some studies. nih.govnih.govoup.com However, other reports indicate significant degradation under photolytic conditions as well. nih.govscirp.org
Hydrolytic Degradation (Acidic, Alkaline, Neutral Conditions)
Dronedarone Hydrochloride exhibits significant degradation under both acidic and alkaline hydrolytic conditions. scirp.orgnih.govnih.govoup.com
Acidic Conditions: When subjected to acidic conditions (e.g., 1M HCl at 80°C for 2 hours or 5N HCl at 65°C for 4 hours), Dronedarone shows notable degradation, with reported degradation levels of up to 12% and 6% respectively. nih.govscirp.org One study identified a major degradation product at a relative retention time (RRT) of 0.93 under acid hydrolysis. scirp.org
Alkaline Conditions: The drug is particularly unstable in alkaline environments (e.g., 0.1M NaOH at 80°C for 2 hours), with degradation reaching as high as 32%. nih.gov Another study also confirmed significant degradation under alkaline hydrolytic conditions. nih.gov However, some studies have reported no significant degradation in 0.1 N NaOH at 65°C for 48 hours. scirp.org
Neutral Conditions: Dronedarone is generally found to be stable under neutral hydrolytic conditions (e.g., refluxing in water for 12 hours). nih.govresearchgate.net
Oxidative Degradation Pathways
Exposure to oxidative stress, typically using hydrogen peroxide (H₂O₂), also leads to the degradation of Dronedarone. scirp.orgscirp.org Studies have shown degradation of around 16% when treated with 6% v/v H₂O₂ at 80°C for 2 hours. nih.gov Another study using 5% H₂O₂ at 65°C for 3 hours also reported degradation. scirp.org A major degradation product due to peroxide degradation was identified at an RRT of 1.39. scirp.org In contrast, some studies have reported that Dronedarone remains stable under oxidative conditions. nih.gov
Photolytic Degradation Studies
The photostability of Dronedarone has yielded some conflicting results. Several studies indicate that the drug is relatively stable when exposed to light. nih.govresearchgate.netnih.govoup.com However, other research reports significant degradation under photolytic stress. nih.govscirp.org For example, one study observed 8% degradation after exposing the powdered drug to sunlight for 48 hours. nih.gov Another study noted prominent degradation of about 7% upon exposure to UV light. scirp.org The discrepancy in these findings may be due to differences in the experimental conditions, such as the light source, intensity, and duration of exposure.
Thermal Degradation Profiles
Forced degradation studies are crucial in establishing the stability-indicating properties of analytical methods for pharmaceutical substances. In the case of Dronedarone Hydrochloride, thermal stress testing has been conducted under various conditions to understand its degradation profile.
One study subjected Dronedarone Hydrochloride to thermal degradation by heating the drug at 70°C for 48 hours. nih.gov This resulted in a significant degradation of 28%. nih.gov Another investigation involved exposing the drug to dry heat at 105°C for 10 days. scirp.org However, this study reported that no degradation was observed under these specific thermal stress conditions. scirp.org
In a separate study, thermogravimetric analysis (TGA) was performed by heating the drug from 25°C to 300°C. mdpi.com The results indicated that Dronedarone Hydrochloride is thermally stable up to approximately 200°C. mdpi.com Beyond this temperature, degradation processes are initiated. Differential Scanning Calorimetry (DSC) analysis further revealed a melting point of 144.0°C. mdpi.com
It is important to note that while some studies indicate stability under certain thermal conditions, others show significant degradation, highlighting the influence of temperature and duration of exposure on the stability of Dronedarone Hydrochloride. nih.govnih.gov
Postulation of Degradation Pathways and Mechanisms
The degradation of Dronedarone Hydrochloride under various stress conditions, including thermal, hydrolytic, oxidative, and photolytic stress, leads to the formation of several degradation products. The elucidation of these degradation pathways is essential for understanding the drug's stability and for the development of stability-indicating analytical methods.
Under forced degradation conditions, a number of degradation products have been identified. One significant degradation pathway involves the hydrolysis of the methanesulfonamide (B31651) moiety, leading to the formation of 5-amino-3-[4-(3-di-n-butylaminopropoxy)benzoyl]-2-n-butylbenzofuran (impurity I). acs.org
Another identified degradation product is N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide (impurity II), which suggests a modification of the sulfonamide group. acs.org The formation of N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-1-chloromethanesulfonamide (impurity III) has also been observed, likely arising from reactions involving chlorinated species. acs.org
Furthermore, an analogue with a shorter alkyl chain, N-{2-propyl-3-[4-(3-dibutylaminopropoxy)benzoyl]benzofuran-5-yl}methanesulfonamide (impurity IV), has been characterized. acs.org The presence of N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)formamide (impurity V) points towards a formylation reaction occurring during degradation. acs.org
A more complex degradation product, (2-butyl-5-((3-(dibutylamino)propyl)amino)benzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone (impurity VI), has also been identified, indicating multiple reaction pathways. acs.org
Studies have shown that Dronedarone Hydrochloride is particularly susceptible to degradation under alkaline hydrolytic and alkaline photolytic conditions. nih.gov In one study, significant degradation was observed under acidic (12%), alkaline (32%), oxidizing (16%), thermal (28%), and photolytic (8%) conditions. nih.gov The major degradants formed under acid and peroxide stress have been identified as impurities at relative retention times (RRT) of 0.93 and 1.39, respectively. scirp.org The identification and characterization of these degradation products are typically achieved using techniques like LC-MS, FTIR, and NMR spectroscopy. scirp.orgscirp.org
Development of Stability-Indicating Analytical Methods
The development of stability-indicating analytical methods is a regulatory requirement to ensure the quality, safety, and efficacy of pharmaceutical products. These methods must be able to separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. scirp.org For Dronedarone Hydrochloride, several stability-indicating high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods have been developed and validated according to ICH guidelines. nih.govscirp.orgderpharmachemica.com
These methods are designed to be specific, accurate, precise, linear, and robust. The specificity of the method is demonstrated through forced degradation studies, where the drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. nih.govscirp.orgresearchgate.net The goal is to generate potential degradation products and ensure that the analytical method can resolve them from the intact drug peak. derpharmachemica.com
A common approach involves using a reversed-phase C18 or C8 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) in a gradient or isocratic elution mode. nih.govscirp.orgnih.gov Detection is typically carried out using a photodiode array (PDA) detector or a UV detector at a wavelength where both the drug and its impurities have adequate absorbance, often around 288-290 nm. nih.govnih.govderpharmachemica.com
The validation of these methods includes assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). nih.govderpharmachemica.com For instance, one validated HPLC method demonstrated linearity over a concentration range of 20–80 μg/ml with a correlation coefficient (r²) of 0.999. nih.gov The LOD and LOQ were found to be 0.1 and 0.3 μg/ml, respectively. nih.gov Another study reported an LOD of 0.018 µg/ml and an LOQ of 0.06 µg/ml. derpharmachemica.com The accuracy is often determined by recovery studies, with results typically falling within the range of 99-101%. nih.gov
The successful development and validation of these stability-indicating methods allow for the reliable monitoring of the purity and stability of Dronedarone Hydrochloride in bulk drug and pharmaceutical formulations. derpharmachemica.com
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatographic System | HPLC | HPLC | UPLC |
| Column | Waters Symmetry C8 (100 × 4.6 mm, 5 µm) nih.gov | Ascentis® Express C18 (10 cm × 4.6 mm, 2.7 µm) scirp.orgscirp.org | Acquity BEH C18 (1.7 µm) researchgate.netresearchgate.net |
| Mobile Phase | Buffer:Methanol (40:60 v/v) nih.gov | Linear Gradient scirp.org | Buffer:Methanol (40:60) researchgate.net |
| Flow Rate | 1 ml/min nih.gov | 1.2 mL∙min–1 scirp.org | 0.4 mL/min researchgate.net |
| Detection Wavelength | 290 nm nih.gov | 220 nm scirp.org | 290 nm researchgate.net |
| Linearity Range | 20–80 μg/ml nih.gov | Not specified | 0.38-90 μg/mL researchgate.net |
| Correlation Coefficient (r²) | 0.999 nih.gov | Not specified | Not specified |
| LOD | 0.1 μg/ml nih.gov | Not specified | 0.1 μg/mL researchgate.net |
| LOQ | 0.3 μg/ml nih.gov | Not specified | 0.38 μg/mL researchgate.net |
Applications of Dronedarone D6 Hydrochloride As a Research Standard and Tool
Role in Analytical Method Development and Validation in Research Laboratories
Dronedarone-d6 Hydrochloride is instrumental in the development and validation of analytical methods, particularly for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.comnih.gov As a stable isotope-labeled internal standard, it allows for precise and accurate quantification of its non-labeled counterpart, Dronedarone (B1670951). caymanchem.com
In research laboratories, analytical methods must be rigorously validated to ensure they are fit for purpose. biotech-asia.org This validation process involves assessing parameters such as specificity, linearity, precision, accuracy, and robustness. nih.govnih.gov The use of this compound as an internal standard helps to control for variability in sample preparation and instrument response, thereby improving the reliability of the analytical method. caymanchem.com
Several studies have detailed the development of RP-HPLC methods for the quantitative analysis of Dronedarone Hydrochloride in bulk drug and pharmaceutical formulations. nih.govnih.govresearchgate.net These methods are validated according to International Council for Harmonisation (ICH) guidelines and demonstrate good linearity, accuracy, and precision. biotech-asia.org For instance, one validated HPLC method showed linearity over a concentration range of 20–80 μg/ml with a high correlation coefficient (r2 = 0.999). nih.govnih.gov
Table 1: Parameters of a Validated RP-HPLC Method for Dronedarone Hydrochloride Analysis nih.govnih.gov
| Parameter | Result |
| Linearity Range | 20–80 μg/ml |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) | 0.1 μg/ml |
| Limit of Quantitation (LOQ) | 0.3 μg/ml |
| Accuracy | 99.2–100.5% |
Use as a Quality Control Standard in Synthesis Research
In the synthesis of active pharmaceutical ingredients (APIs) like Dronedarone Hydrochloride, maintaining quality control is paramount. conicet.gov.ar this compound serves as a crucial reference standard for this purpose. axios-research.com It is used to identify and quantify impurities that may arise during the manufacturing process. conicet.gov.ar
The synthesis of Dronedarone involves multiple steps, and process-related impurities can be generated. conicet.gov.ar By using this compound as a standard, researchers can develop and validate analytical methods to detect and quantify these impurities, ensuring the final product meets the required purity specifications. conicet.gov.araxios-research.com The availability of such standards allows for better process control and can lead to cost reductions.
Pharmaceutical reference standards, including isotopically labeled compounds like this compound, are thoroughly characterized and supplied with a detailed Certificate of Analysis to meet regulatory compliance. synzeal.com This ensures their suitability for use in quality control laboratories.
Facilitating Quantitative Analysis in Preclinical and Mechanistic Studies
This compound is widely used as an internal standard for the quantification of dronedarone in various biological matrices during preclinical studies. caymanchem.com These studies are essential for understanding the pharmacokinetic and pharmacodynamic properties of a drug candidate. chemsrc.commedchemexpress.eu The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using LC-MS due to its ability to compensate for matrix effects and variations in extraction efficiency and instrument response. caymanchem.com
For example, this compound has been used to track the metabolism of Dronedarone Hydrochloride in rats. Such studies provide valuable information on how the drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.
Furthermore, in mechanistic studies investigating the pharmacological effects of dronedarone, accurate quantification is crucial. Research has shown that dronedarone hydrochloride can inhibit the growth of gastric cancer by targeting the SRC/AKT1 signaling pathway. nih.gov In such studies, precise measurement of dronedarone concentrations in in vitro and in vivo models is necessary to establish a clear dose-response relationship and understand the underlying mechanisms of action.
Contribution to Drug Discovery and Development Research for Isotopic Labeling Strategies
Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H or D), is a powerful strategy in drug discovery and development. chemsrc.commedchemexpress.eumedchemexpress.com Incorporating deuterium into a drug molecule can alter its metabolic profile and pharmacokinetic properties. chemsrc.commedchemexpress.eumedchemexpress.com This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve breaking this bond.
This compound is a deuterated form of Dronedarone. chemsrc.commedchemexpress.com The study of such deuterated compounds can provide insights into the metabolic pathways of the parent drug. This knowledge can be leveraged to design new drug candidates with improved pharmacokinetic profiles, such as reduced clearance or altered metabolic pathways, potentially leading to enhanced efficacy or reduced toxicity. researchgate.netnih.gov
The use of stable isotope-labeled compounds as tracers is a fundamental technique in the drug development process, aiding in the quantitative analysis that underpins many critical decisions. chemsrc.commedchemexpress.eu
Q & A
Q. What is the rationale behind deuterating Dronedarone to create Dronedarone-d6 Hydrochloride in pharmacological research?
Deuterated analogs like this compound are synthesized to serve as internal standards in mass spectrometry-based assays, improving the accuracy of pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium at six positions reduces metabolic lability, enabling precise quantification of the parent compound in biological matrices .
Q. How is this compound characterized for isotopic purity in experimental settings?
Isotopic purity is validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized chromatographic separation (e.g., C18 columns) and detection of mass transitions specific to deuterated vs. non-deuterated forms. Techniques such as nuclear magnetic resonance (NMR) are also employed to confirm deuteration sites and quantify isotopic enrichment ≥99% .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Researchers must use fume hoods, nitrile gloves, and eye protection to avoid inhalation or dermal exposure. Incompatible materials (e.g., strong acids/oxidizers) should be segregated, and spills must be contained using absorbents like diatomaceous earth, followed by decontamination with ethanol .
Advanced Research Questions
Q. What experimental designs are recommended for assessing the isotopic effects of this compound on ion channel inhibition?
Comparative electrophysiology studies (e.g., patch-clamp assays) should evaluate Na⁺, K⁺, and Ca²⁺ current inhibition in cardiomyocytes exposed to equimolar concentrations of Dronedarone and Dronedarone-d6. Dose-response curves and time-resolved current measurements can identify deuteration-induced shifts in potency or binding kinetics .
Q. How should researchers address discrepancies in metabolic stability data between Dronedarone and its deuterated analog?
Contradictions may arise from differential cytochrome P450 (CYP3A4) metabolism due to deuterium isotope effects. Parallel incubations in human liver microsomes, coupled with LC-MS/MS quantification of major metabolites (e.g., N-dealkylated products), can clarify whether deuteration alters metabolic pathways or clearance rates .
Q. What analytical methodologies are optimal for quantifying this compound in complex biological matrices?
Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX) followed by LC-MS/MS with a deuterated internal standard ensures recovery rates >85% and limits of detection (LOD) <1 ng/mL. Mobile phases should combine ammonium formate (pH 3.0) and acetonitrile to enhance ionization efficiency .
Q. How should thermal decomposition products of this compound be analyzed and managed?
Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies toxic decomposition byproducts (e.g., chlorinated gases). Laboratories must implement ventilation systems and fire suppression protocols to mitigate risks during high-temperature experiments .
Methodological Considerations
- Chromatographic Conditions : Use a gradient elution (0.1% formic acid in water/acetonitrile) with a flow rate of 0.3 mL/min to resolve Dronedarone-d6 from endogenous interferents in plasma .
- In Vivo Models : Administer Dronedarone-d6 via intravenous bolus in rodent atrial fibrillation models to study tissue distribution and arrhythmia suppression efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
